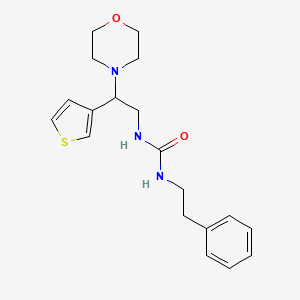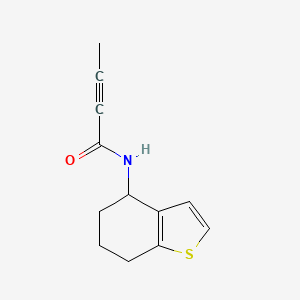
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with appropriate acetylenic compounds. One common method involves the use of ethyl acetoacetate to form oxobutanamide derivatives . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as piperidine, with the reaction mixture being heated under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents, with studies indicating high inhibitory effects against various tumor cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit protein kinases, which are enzymes involved in the regulation of cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-tetrahydro-1-benzothiophene: A precursor to many derivatives, including N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide.
2-acylamino-4,5,6,7-tetrahydro-1-benzothiophene: Another derivative with potential anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to inhibit protein kinases makes it particularly valuable in medicinal chemistry for the development of anticancer agents.
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-4-12(14)13-10-5-3-6-11-9(10)7-8-15-11/h7-8,10H,3,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXUGNFCHAMNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=C1C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)
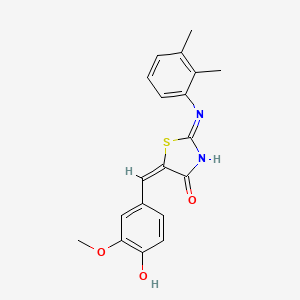
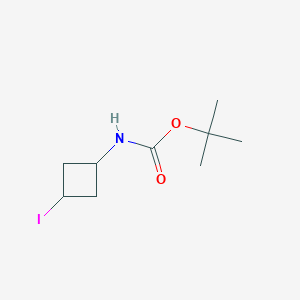
![6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2799303.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2799308.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2799309.png)
![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)
![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)
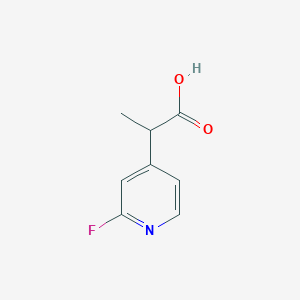
![6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2799314.png)
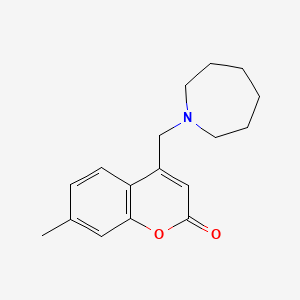
![N-(4-carbamoylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2799317.png)
